(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride
Description
The compound "(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid; hydrochloride" is a bicyclic organic molecule featuring a fused cyclopentane-oxazine ring system with a carboxylic acid substituent at the 6-position and a hydrochloride salt form. Its stereochemistry (4aR,6R,7aR) is critical for its conformational stability and intermolecular interactions . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological applications. Key physical properties include a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Hazard data indicate irritant and toxic effects (H302, H315, H319, H335), necessitating strict handling protocols .
Properties
IUPAC Name |
(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8(11)5-3-6-7(4-5)12-2-1-9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHLCLHUXYBEX-FNCXLRSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of EN300-27108373 are currently unknown. The compound is a derivative of 1,4-oxazine, which has been demonstrated to have potential applications in molecular electronics. .
Mode of Action
1,4-oxazine derivatives have been shown to switch single-molecule junctions between a low-conducting and a high-conducting state. This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces
Biochemical Pathways
The compound’s parent structure, 1,4-oxazine, is a fundamental heterocyclic compound that has been generated using flash vacuum pyrolysis. .
Result of Action
The compound’s parent structure, 1,4-oxazine, has been shown to switch single-molecule junctions between a low-conducting and a high-conducting state
Action Environment
The compound’s parent structure, 1,4-oxazine, has been shown to switch single-molecule junctions between a low-conducting and a high-conducting state, suggesting that it may be sensitive to changes in its environment.
Biological Activity
The compound (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid; hydrochloride (CAS: 2470280-49-8) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C₈H₁₃ClN₁O₃
- Molecular Weight : 171.196 g/mol
- Purity : Typically around 95%
- Structure : The compound features a fused cyclopentane and oxazine ring system.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃ClN₁O₃ |
| Molecular Weight | 171.196 g/mol |
| Purity | ~95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopentane Ring : Achieved through cyclization reactions of appropriate precursors.
- Oxazine Ring Formation : Introduced by incorporating oxygen and nitrogen into the cyclopentane framework.
- Hydrochloride Salt Formation : The final step involves reacting the compound with hydrochloric acid to obtain the hydrochloride salt form.
The biological activity of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid; hydrochloride is believed to be mediated through its interaction with various molecular targets such as enzymes or receptors. This interaction can inhibit or modulate enzymatic activity or receptor signaling pathways.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities including:
- Antimicrobial Activity : Preliminary studies suggest potential against certain bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may affect cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis with an IC50 value indicating significant antimicrobial properties. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis .
- Cytotoxicity Assays : In vitro assays have demonstrated that (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. The compound showed a dose-dependent response in cell viability assays .
- Analogs and Derivatives : Research into analogs of this compound has provided insights into structure-activity relationships (SAR). Variations in substituents have been shown to significantly influence biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Target Compound
- Core structure : Cyclopenta[b][1,4]oxazine fused ring.
- Functional groups : Carboxylic acid (-COOH) at position 6, hydrochloride salt.
- Stereochemistry : 4aR,6R,7aR configuration ensures rigidity and hydrogen-bonding capacity .
Analog 1 : (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid
- Core structure : Octahydrophenanthrene with fused cyclohexane and aromatic rings.
- Functional groups : Carboxylic acid at position 4a, two hydroxyl groups at positions 5 and 5.
- Molecular formula : C₂₀H₂₈O₄ ; molecular weight: 332.43 g/mol .
- Comparison : Larger molecular size and additional hydroxyl groups increase hydrophilicity but reduce membrane permeability compared to the target compound.
Analog 2 : (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
- Core structure : Furo[2,3-f]isoindole fused ring.
- Functional groups : Carboxylic acid at position 4, ketone at position 5, phenyl substituent.
- Key interactions : O–H···O hydrogen bonds and C–H···π interactions in crystal packing .
- The ketone group may enhance reactivity in nucleophilic additions.
Analog 3 : 8-O-Acetylshanzhiside Methyl Ester
- Core structure : Cyclopenta[c]pyran with glycosidic linkages.
- Functional groups : Acetyloxy, hydroxyl, and methyl ester groups.
- Applications : Used as a synthetic precursor and reference standard in pharmacological studies .
- Comparison: Glycosylation and ester groups confer higher solubility in non-polar solvents, unlike the hydrochloride salt form of the target compound.
Physicochemical Properties
Spectroscopic Characterization
- Target Compound: Limited spectral data in evidence, but typical characterization would involve ¹H/¹³C-NMR for stereochemical confirmation and IR for carboxylic acid identification .
- Analog 2 : Fully characterized via ¹H-NMR (δ 7.2–7.4 ppm for phenyl) and IR (C=O stretch at 1700 cm⁻¹) .
- Analog 3: ¹³C-NMR confirms glycosidic linkages (δ 95–110 ppm for anomeric carbons) .
Q & A
Q. What synthetic strategies are recommended for the preparation of this bicyclic oxazine-carboxylic acid hydrochloride?
The compound can be synthesized via multi-step routes involving cyclization and functional group transformations. For example, intermediates with fused bicyclic structures (e.g., cyclopenta-oxazine cores) are synthesized using [3 + 3] cycloaddition or ring-closing metathesis. Carboxylic acid introduction may involve hydrolysis of nitrile or ester precursors under acidic/basic conditions, followed by HCl salt formation . Critical parameters include temperature control during cyclization and stoichiometric optimization for hydrochloride salt precipitation .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming stereochemistry?
- X-ray crystallography : Resolves absolute stereochemistry (e.g., (4aR,6R,7aR) configuration) by analyzing intermolecular hydrogen bonding and weak C–H···π interactions in crystal lattices .
- 2D NMR (COSY, NOESY): Assigns proton-proton correlations and spatial proximities to validate chair conformations in the oxazine ring .
- IR spectroscopy : Confirms carboxylic acid O–H stretches (~2500-3000 cm⁻¹) and hydrochloride N–H vibrations .
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Use nitrile gloves (tested for HCl resistance) and full-body protective equipment to prevent skin contact with the hydrochloride salt .
- Conduct reactions in fume hoods with scrubbers to neutralize HCl vapors .
- Store in airtight containers under inert gas to avoid hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles across solvents?
Discrepancies often arise from polymorphic forms or residual solvents. Methodological approaches include:
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity-induced solubility changes .
- High-throughput solubility screening : Uses HPLC-UV to compare solubility in DMSO, ethanol, and pH-buffered solutions .
- Powder X-ray diffraction (PXRD) : Identifies crystalline vs. amorphous phases affecting solubility .
Q. What mechanistic insights guide the optimization of enantiomeric purity during synthesis?
- Chiral HPLC : Monomers with polar-organic mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) separate enantiomers .
- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts improve stereoselectivity during cyclization .
- Kinetic resolution : Enzymatic hydrolysis of racemic intermediates (e.g., lipases) enriches desired (6R)-configuration .
Q. How does pH influence the stability of the carboxylic acid moiety in biological assays?
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, followed by LC-MS to track decarboxylation or ring-opening byproducts .
- Computational pKa prediction : Tools like MarvinSketch estimate the carboxylic acid pKa (~2.5–3.5), guiding buffer selection for in vitro assays .
Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallinity?
- Anti-solvent crystallization : Gradually add tert-butyl methyl ether to a saturated ethanol solution under controlled cooling (≤5°C/min) .
- Seeding : Introduce pre-characterized microcrystalline seeds to promote uniform nucleation .
- PAT (Process Analytical Technology) : Use in-situ Raman spectroscopy to monitor crystal growth and polymorph transitions .
Data Analysis & Validation
Q. How should researchers address conflicting bioactivity data in kinase inhibition assays?
- Dose-response normalization : Use internal controls (e.g., staurosporine) to calibrate IC₅₀ values across labs .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., c-Met kinase) to rationalize potency variations .
Q. What statistical approaches validate reproducibility in synthetic yield data?
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes reaction variables (e.g., temperature, catalyst loading) .
- Gage R&R analysis : Quantifies measurement system variability in yield calculations across independent operators .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
